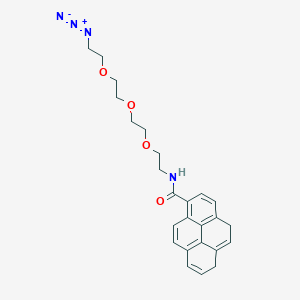

Pyrene-PEG3-azide

Description

Significance of Pyrene (B120774) as a Photophysical Probe in Molecular Design

Pyrene and its derivatives are highly valued as fluorescent probes in molecular and biophysical studies due to their exceptional photophysical properties. researchgate.net Pyrene is a polycyclic aromatic hydrocarbon with a large π-conjugated system that confers a high fluorescence quantum yield, a long singlet-state lifetime, and excellent chemical and thermal stability. researchgate.netresearchgate.netmdpi.com These characteristics make it a robust and reliable fluorophore for designing sensitive fluorescent probes. researchgate.net

One of the most distinctive features of pyrene is its sensitivity to the local microenvironment. nih.gov The fluorescence emission spectrum of a pyrene monomer features several vibronic bands. The relative intensity of these bands, particularly the ratio of the first and third vibronic peaks (I₁/I₃), is highly dependent on the polarity of the solvent or the pyrene's immediate surroundings. nih.gov This property allows researchers to probe the hydrophobicity of specific sites within proteins or membranes. nih.gov

Furthermore, pyrene exhibits a unique phenomenon known as excimer (excited-state dimer) formation. researchgate.netnih.gov When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excimer that emits light at a longer wavelength (around 450-500 nm) compared to the monomer emission (around 375-400 nm). researchgate.netnih.gov The ratio of excimer to monomer fluorescence intensity is a sensitive reporter of conformational changes, oligomerization events, or intermolecular interactions in systems like proteins, lipids, and nucleic acids. researchgate.netnih.gov This dual fluorescence makes pyrene an excellent ratiometric probe for studying dynamic processes in biological systems. researchgate.net

Role of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Material Synthesis

Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in drug delivery, bioconjugation, and materials science due to a unique combination of beneficial properties. chempep.comcreativepegworks.com The primary advantages of incorporating PEG linkers include enhanced water solubility, biocompatibility, and low immunogenicity. chempep.combroadpharm.com

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. creativepegworks.com The flexible, hydrophilic PEG chain creates a hydration shell around the conjugated molecule, which increases its hydrodynamic size. chempep.com This increased size reduces renal clearance, prolonging the molecule's circulation time in the bloodstream. The hydration shell also provides a "stealth" effect, masking the molecule from the immune system and proteolytic enzymes, thereby reducing immunogenicity and increasing stability. chempep.com

In the context of Pyrene-PEG3-azide, the PEG3 linker is a monodisperse linker, meaning it has a precisely defined length and molecular weight, consisting of three ethylene glycol units. broadpharm.com This precise spacing provides conformational flexibility and ensures that the pyrene and azide (B81097) functional groups can operate without significant steric hindrance. chempep.com The hydrophilic nature of the PEG linker makes the entire compound more soluble in aqueous buffers, which is crucial for biological applications. broadpharm.comlumiprobe.com

Azide Functionality in Bioorthogonal Click Chemistry Methodologies

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. jci.orgwikipedia.org The azide is an ideal bioorthogonal handle because it is small, metabolically stable, and virtually absent from biological systems, ensuring that it does not participate in unwanted side reactions. jci.orgwikipedia.org

Azides are most famously used in "click chemistry," a concept developed by K. Barry Sharpless that describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. nobelprize.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. nobelprize.org This reaction can be performed in two main ways for biological applications:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by Morten Meldal and K. Barry Sharpless, uses a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, yielding the 1,4-disubstituted triazole product. nobelprize.orgacs.org It is widely used for in vitro conjugations. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Carolyn Bertozzi to circumvent the cytotoxicity of the copper catalyst in living systems, SPAAC uses a strained cyclooctyne (B158145) instead of a terminal alkyne. jci.orgwikipedia.orgrsc.org The ring strain of the cyclooctyne significantly accelerates the reaction with the azide, allowing it to proceed rapidly at physiological temperatures without a metal catalyst. acs.orgrsc.org

The azide functionality in this compound allows it to be covalently attached to any molecule or surface functionalized with a terminal alkyne or a strained cyclooctyne (like DBCO or BCN), providing a versatile method for fluorescently labeling biomolecules. medchemexpress.combiochempeg.comcd-bioparticles.net

Interdisciplinary Research Landscape for this compound Conjugates

The trifunctional nature of this compound places it at the intersection of chemistry, biology, and materials science, enabling a wide range of applications. Researchers utilize this compound to create sophisticated molecular tools for probing biological systems and constructing novel functional materials.

In molecular biology and cell imaging, this compound can be "clicked" onto alkyne-modified proteins, nucleic acids, or lipids to study their localization, trafficking, and interactions within living cells. cd-bioparticles.net For example, it can be used in conjunction with metabolic labeling, where cells are fed sugars or amino acids bearing an alkyne group, which are then incorporated into newly synthesized biomolecules. Subsequent reaction with this compound allows for the fluorescent visualization of these molecules. jci.org The pyrene moiety's sensitivity to its environment can provide additional information about the local conditions, such as the polarity of a binding pocket. nih.gov

In materials science, this compound is used to functionalize the surfaces of nanoparticles, polymers, or self-assembled monolayers. creativepegworks.com The azide group allows for efficient surface modification via click chemistry, while the pyrene tag can be used to study the aggregation or dispersion of these materials through its monomer-excimer fluorescence. For instance, researchers have incorporated pyrene-functionalized sulfonyl azides into DNA strands to study nucleic acid technology and interactions. nih.govoup.com The PEG linker ensures that these functionalized materials remain dispersed and biocompatible in aqueous environments. creativepegworks.com This approach is valuable for developing sensors, diagnostic tools, and targeted drug delivery vehicles.

Data Table: this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | cd-bioparticles.net |

| Synonyms | Pyrene azide 2 | lumiprobe.com |

| CAS Number | 1817735-36-6 | cd-bioparticles.net |

| Molecular Formula | C₂₅H₂₈N₄O₄ | cd-bioparticles.net |

| Molecular Weight | 448.5 g/mol | cd-bioparticles.net |

| Functional Groups | Pyrene, PEG, Azide | cd-bioparticles.net |

| Purity | ≥98% | cd-bioparticles.net |

| Primary Application | Click Chemistry Labeling | medchemexpress.comcd-bioparticles.net |

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydropyrene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKZTMTWYFYOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133904 | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-36-6 | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrene Peg3 Azide and Its Functional Conjugates

Strategies for Incorporating Pyrene (B120774) Moieties into Azide-PEG Linkers

The construction of Pyrene-PEG3-azide involves the strategic assembly of its three core components: the pyrene group, the PEG linker, and the azide (B81097) functionality.

Direct Synthesis Routes for this compound

Direct synthesis of this compound typically involves the reaction of a pyrene derivative with a pre-functionalized PEG-azide linker. One common approach starts with 1-pyrenebutyric acid, which is activated and then coupled to an amino-PEG-azide linker. This method provides a straightforward way to introduce the pyrene moiety at one end of the PEG chain and the azide at the other. The PEG linker, in this case a triethylene glycol (PEG3) unit, enhances the water solubility and biocompatibility of the otherwise hydrophobic pyrene core. ruixibiotech.com

Another strategy involves the reaction of 1-(bromomethyl)pyrene (B43492) with an appropriate PEG derivative. sigmaaldrich.com This method leverages the reactivity of the bromomethyl group for attachment to a PEG chain that already contains the azide functionality. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Precursor Chemistry for Pyrene, PEG, and Azide Components

The versatility of this compound synthesis lies in the diverse chemistry of its precursors.

Pyrene Precursors: The pyrene moiety can be introduced using various functionalized pyrene derivatives. rsc.org Common starting points include 1-pyrenebutyric acid, 1-pyrenemethylamine, and 1-(bromomethyl)pyrene. sigmaaldrich.comnih.gov The functional group on the pyrene precursor dictates the type of linkage formed with the PEG chain, such as an amide or an ether bond. The rich photophysical properties of pyrene, including its long excited-state lifetime and sensitivity to its microenvironment, make it a desirable fluorescent probe. rsc.orgnih.gov

PEG Linkers: Polyethylene (B3416737) glycol (PEG) linkers are crucial for modulating the solubility and pharmacokinetic properties of the final conjugate. For this compound, a triethylene glycol (PEG3) linker is utilized. cd-bioparticles.netlumiprobe.com Bifunctional PEG linkers, such as those with an amino group at one end and an azide at the other, are common intermediates. Alternatively, a diol-PEG can be selectively functionalized in a stepwise manner to introduce the desired end groups. The PEG chain not only improves water solubility but also provides a flexible spacer, which can be important for biological applications by minimizing steric hindrance. ruixibiotech.com

Azide Introduction: The azide group is a key component for subsequent "click" chemistry reactions. It can be introduced onto the PEG linker through various methods. A common method is the nucleophilic substitution of a terminal halide or sulfonate on the PEG chain with sodium azide. Another approach involves the use of a bifunctional linker that already contains an azide group, such as Azide-PEG3-carboxylic acid. lumiprobe.com The azide group is relatively stable and bioorthogonal, meaning it does not readily react with biological molecules outside of its intended alkyne partner. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Conjugations

The azide group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. medchemexpress.comrsc.org This reaction allows for the covalent attachment of this compound to a wide range of molecules containing a terminal alkyne group, forming a stable triazole linkage. beilstein-journals.orgnih.gov

Optimization of CuAAC Reaction Conditions for Diverse Substrates

The efficiency of the CuAAC reaction can be influenced by several factors, and optimization is often necessary for different substrates.

| Parameter | Condition | Rationale |

| Catalyst | Copper(I) source (e.g., CuI, CuBr, or in situ reduction of CuSO₄ with sodium ascorbate) | Cu(I) is the active catalytic species. beilstein-journals.orgnih.gov |

| Ligand | Tris(triazolylmethyl)amine derivatives (e.g., TBTA, THPTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. acs.orgnih.gov |

| Solvent | Various organic solvents (e.g., DMF, THF, DMSO) or aqueous systems. nih.gov | The choice depends on the solubility of the substrates. nih.gov |

| Temperature | Typically room temperature | The reaction is often efficient at ambient temperatures. beilstein-journals.org |

| Additives | Bases (e.g., NEt₃, DIPEA) | Can accelerate the reaction by promoting the formation of the copper acetylide intermediate. acs.org |

Table 1: Key Parameters for Optimizing CuAAC Reactions

For instance, a study on the synthesis of a PEG-coumarin conjugate using CuAAC in supercritical CO₂ found that optimal conditions were 130 bar, a 0.5 catalyst/alkyne molar ratio, 35°C, and 24 hours, achieving a yield of 82.32%. nih.gov Another study highlighted that for reactions in coordinating organic solvents like DMSO, ligands with pyridine (B92270) or benzimidazole (B57391) groups are preferable as they bind copper more strongly. acs.org The presence of highly coordinating anions in buffers can inhibit the reaction by competing for Cu(I) binding. acs.org

Regioselectivity and Efficiency in CuAAC-Mediated Functionalization

A key advantage of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The copper catalyst orchestrates the reaction pathway to favor the formation of a single product, which is crucial for the synthesis of well-defined conjugates.

The efficiency of CuAAC is also noteworthy, with reactions often proceeding to high yields under mild conditions. beilstein-journals.org This high efficiency and specificity have made CuAAC a powerful tool for a wide range of applications, including the synthesis of complex bioconjugates and functional materials. For example, pyrene-functionalized PEG has been prepared via a CuAAC reaction using a solid-state photocatalyst to generate the active Cu(I) species. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Functionalization

While CuAAC is a robust method, the copper catalyst can be toxic to living cells, limiting its application in certain biological contexts. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for conjugating this compound. magtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound. medchemexpress.commedchemexpress.eu

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide. magtech.com.cn This allows the reaction to proceed at physiological temperatures without the need for a metal catalyst, making it truly bioorthogonal. magtech.com.cn The reaction rate of SPAAC can be influenced by the structure of the cyclooctyne, with more strained alkynes generally reacting faster. magtech.com.cn While SPAAC is a powerful tool for live-cell imaging and other in vivo applications, it typically has slower kinetics compared to CuAAC. researchgate.net Furthermore, SPAAC can sometimes result in a mixture of regioisomers, although certain cyclooctynes can favor the formation of one isomer. rsc.org

| Feature | CuAAC | SPAAC |

| Catalyst | Requires Copper(I) | Catalyst-free |

| Regioselectivity | High (1,4-isomer) | Can be lower, may produce mixtures |

| Kinetics | Generally faster | Generally slower |

| Biocompatibility | Limited by copper toxicity | High |

| Alkyne Partner | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |

Table 2: Comparison of CuAAC and SPAAC for this compound Conjugation

Design Considerations for SPAAC-Compatible Alkyne Partners

The efficacy of conjugating this compound via SPAAC is intrinsically linked to the design of its alkyne reaction partner. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a bioorthogonal reaction that proceeds without a cytotoxic metal catalyst. nih.govnih.gov This is achieved by using a cycloalkyne with significant ring strain (approximately 18 kcal/mol), which dramatically lowers the activation energy of the [3+2] cycloaddition with an azide. nih.gov

Key design considerations for the alkyne partner focus on maximizing this inherent reactivity while maintaining stability and solubility. The most common classes of SPAAC-compatible alkynes are cyclooctynes. mdpi.com Creative synthetic approaches and modifications to the cycloalkyne backbone are central to controlling and improving SPAAC reactivity. thieme-connect.de

Structural Features of Common Strained Alkynes:

Dibenzocyclooctynes (DBCO): These are widely used due to their high reactivity with azides and relative stability. The fusion of two benzene (B151609) rings to the cyclooctyne core provides a rigid structure that maintains high ring strain. vulcanchem.commedchemexpress.com

Bicyclo[6.1.0]nonyne (BCN): This alkyne features a fused cyclopropane (B1198618) ring, which imparts significant ring strain and leads to rapid reaction kinetics. nih.govrsc.org It is a highly effective partner for SPAAC reactions.

Difluorinated Cyclooctynes (DIFO): The incorporation of electron-withdrawing fluorine atoms adjacent to the alkyne bond can further activate the system towards cycloaddition, enhancing reaction rates.

Other Modifications: Research has explored tuning SPAAC reactivity by modifying the cycloalkyne backbone, such as through heteroatom insertion or ring expansion, to fine-tune the balance between strain-driven reactivity and stability. researchgate.net The development of photolabile "caged" cyclooctynes offers an additional layer of control, enabling spatiotemporal command over the conjugation reaction upon exposure to light. nih.gov

The selection of an appropriate alkyne partner depends on the specific application, balancing the need for rapid kinetics against factors like stability, solubility, and potential steric hindrance. For instance, the hydrophobicity of certain alkynes can influence their accessibility when reacting with molecules on nanoparticle surfaces. nih.gov

| Alkyne Partner | Abbreviation | Key Structural Feature | Primary Advantage |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | Fused benzene rings on a cyclooctyne core | High reactivity and good stability. vulcanchem.commedchemexpress.com |

| Bicyclo[6.1.0]nonyne | BCN | Cyclooctyne with a fused cyclopropane ring | Extremely high ring strain leading to very fast kinetics. nih.govrsc.org |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms on the cyclooctyne ring | Electronically activated for accelerated reaction rates. nih.gov |

| Photolabile Cyclooctyne | e.g., photo-caged DBCO | A photochemically removable protecting group on the alkyne | Allows for light-induced, spatiotemporally controlled conjugation. nih.gov |

Emerging and Alternative Synthetic Pathways for this compound Derivatives

While the direct conjugation of this compound is a primary application, emerging synthetic strategies focus on creating more complex derivatives and materials incorporating this functional unit. These alternative pathways offer greater control over the final architecture and properties of the resulting molecules.

Post-Polymerization Modification (PPM): This powerful strategy involves first synthesizing a polymer with a reactive precursor, which is then modified with the desired functional groups. mdpi.com For example, a polyacetylene or polyacrylate polymer could be synthesized with activated ester side chains. These esters can then be substituted with a pyrene-containing amine and, in a separate step or on a copolymer, with an azide-containing molecule. This approach allows for the creation of polymers with controlled densities of pyrene and azide functionalities. mdpi.comresearchgate.net

Convergent Synthesis using Pre-functionalized Building Blocks: An alternative to building the molecule linearly involves preparing functionalized pyrene and PEG-azide fragments separately, followed by their conjugation. The pyrene core can be functionalized through various electrophilic aromatic substitution reactions to introduce handles for coupling. rsc.orgresearchgate.net For instance, 1-ethynylpyrene (B1663964) can be prepared and then coupled to a suitable PEG-azide derivative via a CuAAC reaction to form a triazole-linked product, or a pyrene-carboxaldehyde can be used as a starting point for more complex structures. nih.gov This modular approach provides flexibility in designing the linker between the pyrene and the PEG-azide moiety.

On-Support Synthesis for Oligonucleotides: For applications in nucleic acid chemistry, novel methods allow for the introduction of pyrene and azide functionalities during automated solid-phase oligonucleotide synthesis. One such method uses functionalized sulfonyl azides that react with the phosphite (B83602) intermediates on the solid support. oup.com A pyrene-containing sulfonyl azide could be used in one cycle, and an azide-bearing sulfonyl azide in another, to create oligonucleotides with precisely placed this compound-like modifications. This bypasses the need for preparing and incorporating expensive and sometimes unstable custom phosphoramidites. oup.com

These emerging pathways highlight a shift towards modular and highly controllable synthetic routes, enabling the design of sophisticated this compound derivatives for advanced applications in materials science and biotechnology.

Photophysical and Spectroscopic Principles in Pyrene Peg3 Azide Conjugates

Monomer and Excimer Fluorescence Phenomena of Pyrene (B120774) in Conjugated Systems

Pyrene is well-known for its ability to exhibit both monomer and excimer fluorescence. The monomer emission is characterized by a structured spectrum with distinct vibronic bands, typically observed between 375 and 400 nm. nih.govrsc.org In contrast, the excimer, an excited-state dimer formed from the association of an excited pyrene molecule with a ground-state pyrene molecule, displays a broad, structureless emission at longer wavelengths, generally around 485 nm. rsc.orgpnas.org This phenomenon is highly dependent on the proximity and orientation of the pyrene units. rsc.org

Factors Influencing Excimer Formation and Dissociation Kinetics

The formation and dissociation of pyrene excimers are dynamic processes governed by several factors. The kinetics of these processes can be described by Birks' scheme. mdpi.com

Concentration: In solution, the rate of excimer formation is dependent on the concentration of the pyrene-containing molecules. psu.edu At higher concentrations, the probability of an excited pyrene molecule encountering a ground-state molecule within the fluorescence lifetime increases, leading to enhanced excimer emission.

Temperature: Temperature influences the rates of both excimer formation and dissociation. royalsocietypublishing.org Generally, an increase in temperature can lead to a decrease in excimer stability and an increase in the dissociation rate constant (k-1). mdpi.compsu.edu However, for some systems, excimer formation has shown a negative activation energy, which may be attributed to steric effects during the collision of the reactants. psu.edu

Linker Flexibility: The nature of the linker connecting the pyrene moiety to another molecule or a surface plays a crucial role. mdpi.com In the case of Pyrene-PEG3-azide, the flexible PEG3 linker allows for conformational changes that can bring two pyrene moieties into close proximity, facilitating intramolecular excimer formation if two such conjugates are linked to the same scaffold. The flexibility of the macromolecule to which pyrene is attached is a key determinant of the extent of excimer formation. mdpi.com

Solvent Viscosity: The viscosity of the solvent can affect the diffusional encounter of pyrene molecules, thereby influencing the rate of excimer formation. royalsocietypublishing.org Higher viscosity can hinder the movement of the molecules, potentially reducing the efficiency of excimer formation.

Quantitative Analysis of Monomer-Excimer Ratios in Varying Environments

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im), often denoted as the Ie/Im ratio, is a powerful parameter for quantifying the extent of excimer formation. mdpi.com This ratio provides a measure of the "coiling index" in macromolecules, indicating the flexibility and proximity of the polymer chains. mdpi.com

Time-resolved fluorescence spectroscopy is a key technique for the quantitative analysis of monomer and excimer kinetics. By analyzing the decay profiles of both the monomer and excimer fluorescence, it is possible to determine the rate constants for excimer formation (k1) and dissociation (k-1). mdpi.compsu.edu This quantitative analysis provides a direct measure of the internal dynamics of the system to which the pyrene is attached. mdpi.com

Environmental Sensitivity and Solvent Effects on Pyrene Photoluminescence

The fluorescence of pyrene is highly sensitive to the polarity of its microenvironment. This sensitivity is particularly evident in the vibronic fine structure of the monomer emission spectrum. capes.gov.brresearchgate.net

Polarity and Viscosity Dependence of Pyrene Fluorescence Emission

The intensity ratio of the first (I1, the 0-0 band) and third (I3) vibronic peaks in the pyrene monomer fluorescence spectrum is a well-established empirical scale of solvent polarity, known as the Py scale. capes.gov.brresearchgate.net In polar solvents, the intensity of the I1 band increases relative to the I3 band. Conversely, in nonpolar environments, the I3 band is more intense. researchgate.netresearchgate.net This effect is attributed to the solvent-induced perturbation of the symmetry-forbidden electronic transitions of pyrene. mdpi.com

The following table illustrates the variation of the I1/I3 ratio of pyrene in different solvents, demonstrating its sensitivity to solvent polarity. capes.gov.brresearchgate.net

| Solvent | Dielectric Constant (ε) | I1/I3 Ratio |

| Hexane | 1.88 | ~0.6 |

| Dioxane | 2.21 | ~1.0 |

| Chloroform | 4.81 | ~1.2 |

| Tetrahydrofuran | 7.58 | ~1.3 |

| Acetonitrile | 37.5 | ~1.6 |

| Dimethyl Sulfoxide | 46.7 | ~1.8 |

| Water | 80.1 | ~1.9 |

Note: The I1/I3 ratios are approximate and can vary slightly depending on the specific experimental conditions.

Solvent viscosity can also influence the fluorescence emission, primarily by affecting the rates of non-radiative decay processes and molecular mobility, which in turn can impact excimer formation as discussed earlier. royalsocietypublishing.org

Solvation Dynamics and Conformational Flexibility of the PEG3 Linker

The conformational flexibility of the PEG chain allows it to adopt various conformations in solution, which can be influenced by the solvent. nih.gov In aqueous environments, the hydrophilic PEG linker can help to solubilize the hydrophobic pyrene moiety. creativepegworks.com The dynamics of solvent relaxation around the excited pyrene, which can occur on the nanosecond timescale, can affect the emission energy and lifetime. semanticscholar.org Studies on similar systems have shown that the presence of co-solvents like glycerol (B35011) can alter the conformational equilibrium of flexible linkers and the interactions of the fluorophore with its environment. nih.gov The flexibility of the PEG3 linker can therefore modulate the accessibility of the pyrene to its local environment, influencing both its polarity-sensitive monomer emission and its propensity to form excimers.

Mechanistic Insights into Fluorescence Modulation in Sensing Applications

The sensitivity of pyrene's fluorescence to its environment makes this compound a valuable component in the design of fluorescent sensors. The azide (B81097) group provides a versatile handle for "click" chemistry, allowing the conjugate to be attached to a variety of molecules for specific sensing applications. nih.govresearchgate.net

Fluorescence modulation in pyrene-based sensors can occur through several mechanisms:

Changes in Local Polarity: The binding of an analyte can alter the polarity of the microenvironment around the pyrene moiety. For instance, if the binding event sequesters the pyrene into a more hydrophobic pocket of a protein, a decrease in the I1/I3 ratio would be observed. researchgate.net

Analyte-Induced Aggregation or Disaggregation: The interaction with an analyte can induce the aggregation of pyrene-labeled molecules, leading to an increase in excimer fluorescence. mdpi.com Conversely, the disruption of pre-existing aggregates can cause a decrease in excimer emission and an increase in monomer emission.

Photoinduced Electron Transfer (PET): The fluorescence of pyrene can be quenched or enhanced through PET processes. If the analyte is an electron donor or acceptor, it can interact with the excited pyrene, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. mdpi.com Conversely, the binding of an analyte can disrupt an existing PET process, leading to fluorescence enhancement (chelation-enhanced fluorescence, CHEF). mdpi.com

Conformational Changes: In systems where two pyrene units are present, analyte binding can induce conformational changes that either bring the pyrenes closer together (enhancing excimer emission) or move them further apart (reducing excimer emission). pnas.org This principle is often used in the design of molecular beacons and aptamer-based sensors. pnas.orgacs.org

For example, a pyrene-based probe can be designed to detect metal ions. The coordination of a metal ion can lead to the formation of a metal-ligand complex that alters the electronic properties of the pyrene or induces the formation of a pyrene excimer, resulting in a detectable change in the fluorescence signal. mdpi.comresearchgate.net Similarly, the displacement of a quencher molecule from a pyrene-based sensor upon analyte binding can lead to a "turn-on" fluorescence response.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a fundamental process that significantly modulates the fluorescence of pyrene-containing molecules. rsc.org In a typical PET sensor, a fluorophore is connected to a receptor (an electron donor or acceptor) by a short, non-conjugated spacer. almacgroup.com Upon excitation, an electron can be transferred between the excited fluorophore and the receptor, a process that generates a charge-separated state and typically quenches the fluorescence. rsc.orgwikipedia.org

In the context of this compound, the pyrene unit acts as the photoexcitable fluorophore. The system's potential for PET depends on the relative energies of the frontier molecular orbitals of the pyrene and the PEG3-azide moiety. The azide group, or a group attached to it via "click chemistry," can act as an electron donor or acceptor.

PET Quenching: If the azide group or a conjugated analyte is an efficient electron donor or acceptor, excitation of the pyrene can be followed by electron transfer, quenching the pyrene's characteristic fluorescence. For instance, in covalently linked pyrene-aryl azide systems, the decay of the local pyrene excited state is accompanied by the formation of the pyrene radical cation, indicating electron transfer to the aryl azide moiety. acs.orgresearchgate.net This process can occur on a picosecond timescale. acs.orgresearchgate.net

PET Inhibition and Fluorescence "Turn-On": The PET process can be inhibited by the binding of an analyte to the receptor moiety. This blockage makes the electron transfer energetically unfavorable, which restores the fluorescence of the pyrene fluorophore. almacgroup.com This "turn-on" response is the basis for many fluorescent probes. For example, pyrene-based chemosensors for metal ions like Cu(II) and Al(3+) operate via the inhibition of a PET process, leading to significant fluorescence enhancement upon ion binding. rsc.orgnih.gov While the azide group itself is not a common receptor, its modification via click chemistry allows for the introduction of various receptor groups that can participate in analyte-mediated PET processes. medchemexpress.com

The efficiency of PET is governed by the free energy change (ΔG) of the electron transfer process, which is influenced by the solvent polarity and the distance and orientation between the donor and acceptor. rsc.org

Twisted Intramolecular Charge Transfer (TICT) Pathways

Intramolecular Charge Transfer (ICT) plays a critical role in the photophysical properties of organic molecules. rsc.orgscispace.com A specific type of ICT process known as Twisted Intramolecular Charge Transfer (TICT) occurs in molecules composed of an electron donor and an acceptor linked by a single bond. researchgate.netresearchgate.net Upon photoexcitation, these molecules can undergo internal rotation (twisting) around the single bond, leading to a charge-separated TICT state. researchgate.netrsc.org This state is often characterized by a large dipole moment and emits fluorescence at a significantly longer wavelength (a larger Stokes shift) compared to the initial locally excited (LE) state. youtube.com

Key characteristics of the TICT process in pyrene derivatives include:

Dual Fluorescence: In moderately polar solvents, molecules capable of TICT can exhibit dual fluorescence, with a higher-energy band corresponding to the LE state and a lower-energy, red-shifted band from the TICT state. researchgate.net

Solvent Polarity Dependence: The formation and stabilization of the charge-separated TICT state are highly dependent on the polarity of the solvent. researchsquare.com In polar solvents, the TICT state is stabilized, leading to enhanced emission from this state, sometimes at the expense of the LE emission. rsc.orgresearchgate.netyoutube.com In non-polar solvents, the formation of the TICT state is less favorable, and emission primarily occurs from the LE state. researchsquare.com

Structural Influence: The tendency to form a TICT state can be modulated through structural modifications. rsc.orgresearchsquare.com For this compound, the flexibility of the PEG linker could allow the pyrene and azide (or a clicked moiety) to adopt the twisted geometry necessary for TICT formation, although this has not been specifically documented for this exact compound. Theoretical calculations on donor-acceptor pyrene derivatives predict the formation of highly twisted ICT excited states. nih.gov The emission properties of such systems are often environment-dependent, making TICT-based fluorophores useful as sensors for solvent polarity or viscosity. researchgate.net

Charge Transfer Interactions with Specific Analytes

The sensitivity of charge transfer processes like PET and ICT to the local chemical environment makes pyrene conjugates excellent candidates for fluorescent probes. The interaction with a specific analyte can modulate the charge transfer pathway, resulting in a measurable change in the fluorescence signal. The azide group in this compound serves as a versatile handle for attaching recognition units for various analytes via click chemistry. researchgate.net

Pyrene-based probes have been developed for a range of analytes, with detection often relying on the modulation of charge transfer interactions.

Metal Ions: Pyrene derivatives have shown high selectivity for various metal ions. A probe for Zn(2+) was developed where the binding of the ion is thought to inhibit a PET mechanism, leading to a fluorescence "turn-on" response. epa.gov Similarly, a pyrene-based sensor for Cu(II) demonstrated significant fluorescence enhancement upon binding, a process also attributed to PET inhibition. rsc.org Another probe designed for Al(3+) was intrinsically non-fluorescent due to PET, but the addition of the ion caused a structural change that broke the PET pathway and turned on fluorescence. nih.gov

Biomolecules: Pyrene-modified oligonucleotides have been used as probes for DNA hybridization, where charge transfer interactions with DNA bases modulate the fluorescence signal. scilit.com Amphiphilic pyrene derivatives have been shown to act as ratiometric fluorescent sensors for heparin in competitive aqueous media, including serum. core.ac.uk The binding to heparin induces pyrene assembly, which alters the fluorescence emission from monomer to excimer, providing a detectable signal. core.ac.uk

The table below summarizes research findings on the interaction of various pyrene-based probes with specific analytes, illustrating the common charge transfer mechanisms involved.

| Probe Type | Analyte | Mechanism | Observed Effect | Reference(s) |

| Pyrene-Dipicolylamine | Zn(2+) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement | epa.gov |

| Pyrene-Hydrazone | Cu(2+) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement ("turn-on") | rsc.org |

| Pyrene-Schiff Base | Al(3+) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement ("turn-on") | nih.gov |

| Pyrene-Guanosine | DNA | Charge Transfer | Fluorescence modulation upon hybridization | scilit.com |

| Pyrene-Amine | Heparin | Analyte-induced self-assembly | Ratiometric shift (monomer to excimer emission) | core.ac.uk |

| Pyrene-Meldrum's acid | OCl⁻ | Inhibition of Intramolecular Charge Transfer (ICT) | Fluorescence enhancement | chemicalpapers.com |

Theoretical and Computational Investigations of this compound Photophysical Behavior

Theoretical and computational methods are indispensable for elucidating the complex photophysical behavior of molecules like this compound. These techniques provide insights into electronic structures, excited-state properties, and conformational dynamics that are often difficult to access experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to study the electronic properties of molecules in their ground and excited states, respectively. scirp.orgmdpi.com

For pyrene-based systems, these methods are applied to:

Determine Electronic Structure: DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic absorption and emission properties. In donor-acceptor pyrene systems, the localization of the HOMO on the donor and the LUMO on the acceptor is indicative of a charge-transfer character in the lowest excited state. nih.govchemrxiv.org

Predict Spectroscopic Properties: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum of the molecule. mdpi.comresearchgate.net It can also be used to model emission spectra by optimizing the geometry of the first excited state. Studies on pyrene derivatives have shown that TD-DFT can correctly predict the positions of absorption bands and help understand the nature of the electronic transitions (e.g., localized π-π* transitions versus charge-transfer transitions). nih.govresearchgate.net

Investigate Charge Transfer States: These computational tools are crucial for characterizing the nature of excited states. By analyzing the molecular orbitals involved in an electronic transition, researchers can distinguish between locally excited (LE) states and charge transfer (CT) states. chemrxiv.org For example, in a study of donor-pyrene-acceptor systems, TD-DFT calculations revealed a bright S1 state that was locally excited within the pyrene and a nearby S2 state with significant donor-to-pyrene charge transfer character. chemrxiv.org DFT has also been used to investigate the thermodynamic stability of ground-state charge transfer complexes between pyrene and various donor molecules. researchgate.net

The table below presents representative computational data for different pyrene derivatives, illustrating how substitution patterns influence electronic properties.

| Compound/System | Computational Method | Key Finding | Reference(s) |

| Donor-Acceptor Substituted Pyrenes | DFT/TD-DFT | Substitution pattern (1,6- vs. 2,7-) influences HOMO-LUMO gap and ICT character. | nih.gov |

| Pyrene-Pyrazole Derivatives | DFT/TD-DFT | Calculated HOMO, LUMO, and bandgap values correlated well with experimental electrochemical data. | nih.gov |

| Donor-Pyrene-Acceptor Systems | ADC(2) / DFT | Identified distinct LE and CT states; NO₂ acceptor group significantly enhances CT character. | chemrxiv.org |

| Monochlorinated Pyrenes | DFT (B3LYP/6-311G**) | Predicted relative stability and reactivity of different isomers. | scirp.org |

| Pyrene Excimer | TD-DFT | Characterized multiple stable excimer geometries, with the stacked-twisted conformer being most stable. | rsc.org |

Molecular Dynamics Simulations of Conformational Ensembles

While quantum chemical methods are excellent for studying electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamics of molecules over time. nih.gov For a molecule like this compound with a flexible PEG linker, MD simulations are essential for understanding how its shape and dynamics influence its photophysical behavior.

Applications of MD simulations in studying pyrene-containing systems include:

Exploring Conformational Space: MD simulations can generate an ensemble of low-energy conformations that the molecule can adopt in solution. nih.govresearchgate.net This is crucial because processes like PET and TICT are highly dependent on the relative distance and orientation of the interacting moieties. Simulations of pyrene-substituted DNA, for example, have revealed large conformational changes and suggested pathways for these changes within the packed DNA interior. nih.gov

Simulating Dynamic Processes: These simulations can track the time evolution of the molecular structure, providing insights into dynamic events. For instance, direct MD simulations of azide-clock reactions have been used to generate reaction pathways and calculate rate constants. chemrxiv.org In the context of TICT, simulations could potentially map the twisting motion that leads from the LE to the TICT state.

Modeling Environmental Effects: MD simulations explicitly include solvent molecules, allowing for a realistic representation of how the environment affects the conformational preferences of the pyrene conjugate. researchgate.netnih.gov The simulations can reveal specific interactions, such as hydrogen bonding between the PEG linker and water, that might favor certain conformations over others. The conformational dynamics of the pyrene excimer itself have been shown to be critical to its fluorescence properties, with simulations revealing rapid structural reorganization that dominates its photophysics. rsc.org

By combining the results of MD simulations with DFT/TD-DFT calculations on representative structures from the conformational ensemble, a more complete picture of the structure-property relationships in this compound can be achieved.

Advanced Bioconjugation and Biofunctionalization Applications

Covalent Integration of Pyrene-PEG3-Azide with Biomolecules

The azide (B81097) group on this compound allows for its covalent attachment to various biomolecules through highly efficient and specific "click chemistry" reactions. axispharm.com This bioorthogonal ligation strategy, typically involving a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, forms a stable triazole linkage. broadpharm.comconfluore.com.cn This method is favored for its high selectivity and biocompatibility, proceeding under mild conditions without interfering with the native function of the biomolecules. broadpharm.com The presence of the hydrophilic PEG3 linker enhances the water solubility of the otherwise hydrophobic pyrene (B120774) moiety, making it suitable for aqueous biological environments. broadpharm.com

Conjugation to Proteins and Peptides for Fluorescent Labeling

This compound serves as an effective tool for the fluorescent labeling of proteins and peptides. axispharm.com By introducing an alkyne group onto a protein or peptide of interest, either through genetic encoding of unnatural amino acids or post-translational modification, this compound can be specifically conjugated to the biomolecule. This covalent attachment allows researchers to track the localization, trafficking, and interactions of proteins and peptides within living cells or complex biological mixtures. The intrinsic fluorescence of the pyrene group provides a sensitive and detectable signal for various imaging and assay platforms. axispharm.com

Functionalization of Nucleic Acids (DNA, RNA, PNAs, LNAs) for Structural Probes

The functionalization of nucleic acids, including DNA, RNA, and their synthetic analogs like peptide nucleic acids (PNAs) and locked nucleic acids (LNAs), with this compound opens avenues for their use as structural probes. axispharm.com Similar to protein labeling, nucleic acids can be chemically modified to incorporate a terminal alkyne, which then serves as a reactive handle for conjugation with this compound. The resulting pyrene-labeled nucleic acid probes can be employed in various biochemical assays to study DNA-protein interactions, RNA folding, and the structural dynamics of nucleic acid complexes. axispharm.com

Development of Fluorescent Probes for Investigating Molecular Interactions and Dynamics

The unique photophysical properties of the pyrene moiety make this compound an exceptional fluorescent probe for investigating molecular interactions and dynamics. Pyrene exhibits a strong, structured monomer emission spectrum, but upon spatial proximity of two pyrene molecules, it can form an "excimer" (excited-state dimer) that results in a distinct, red-shifted, and unstructured emission. axispharm.com This phenomenon is highly sensitive to the distance and orientation between the pyrene units.

Probing Protein Folding and Conformational Changes

By strategically labeling a protein with two this compound molecules at different sites, researchers can monitor changes in protein conformation and folding. axispharm.com In an unfolded or extended conformation, the pyrene probes are far apart and exhibit monomer emission. As the protein folds into its native three-dimensional structure, the pyrene moieties may be brought into close proximity, leading to the formation of excimers and a corresponding change in the fluorescence spectrum. This ratiometric change between monomer and excimer emission provides a sensitive readout of protein folding dynamics and conformational changes induced by ligand binding or environmental perturbations.

Studying Membrane Fluidity and Lipid-Protein Interactions

The hydrophobic nature of the pyrene group allows it to readily insert into cellular membranes. axispharm.com The fluorescence emission of pyrene is highly sensitive to the polarity of its microenvironment. axispharm.com In a fluid, disordered membrane, the pyrene probe can move more freely, leading to a higher probability of excimer formation. Conversely, in a more rigid, ordered membrane, the movement is restricted, and monomer emission dominates. This property allows this compound to be used as a probe to report on membrane fluidity. Furthermore, when conjugated to a membrane protein, it can provide insights into lipid-protein interactions and the organization of membrane microdomains. axispharm.com

Applications in Chemosensing and Biosensing Research

The environmentally sensitive fluorescence of pyrene makes this compound a valuable tool in the development of chemosensors and biosensors. Changes in the local environment, such as polarity or the presence of specific quenchers, can significantly alter the fluorescence intensity and lifetime of the pyrene probe. axispharm.com By designing systems where the binding of a specific analyte modulates the microenvironment of the pyrene moiety, highly sensitive and selective sensors can be created. For instance, a pyrene-labeled biomolecule could exhibit a change in fluorescence upon binding to its target, forming the basis of a biosensor for detecting that target. These pyrene-based sensing platforms have shown promise in the detection of a variety of analytes, from small molecules to large biomolecules. axispharm.com

Selective Detection of Metal Ions and Anions

The pyrene moiety is an excellent fluorophore whose emission characteristics are highly sensitive to the local environment, making it a powerful component in fluorescent chemosensors. When incorporated into a molecule like this compound, it can be used to detect various metal ions with high selectivity and sensitivity. The detection mechanism typically relies on the interaction between the target ion and the pyrene unit (or a chelating group attached to it), which modulates the pyrene's fluorescence through processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). This often results in a distinct "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) signal upon ion binding.

Research on pyrene-based Schiff base sensors has demonstrated remarkable selectivity for specific metal ions. For instance, certain pyrene derivatives exhibit a pronounced fluorescence quenching response exclusively in the presence of Cu²⁺ and Fe²⁺ ions, even when other competing metal ions are present. mdpi.com The binding stoichiometry can be determined using methods like Job's plot, and low limits of detection in the micromolar range have been achieved. mdpi.com Other pyrene-derived sensors have been developed for the selective "off-on" detection of Zn²⁺ and Al³⁺, where the sensor's fluorescence is activated upon binding these specific cations. scirp.org Similarly, pyrene-based molecular assemblies have been engineered for the fluorescence turn-on detection of highly toxic mercury(II) ions (Hg²⁺) with detection limits as low as 5 nM. nih.gov

The this compound compound provides a platform to leverage these sensing capabilities. The pyrene unit serves as the fluorescent reporter, while the PEG3-azide linker allows for the covalent attachment of this sensing module to various substrates, such as biomolecules or nanoparticles, via "click chemistry." This enables the development of targeted or localized ion sensors.

| Target Ion(s) | Fluorescence Response | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Cu²⁺ | Turn-Off (Quenching) | 0.42 µM | mdpi.com |

| Fe²⁺ | Turn-Off (Quenching) | 0.51 µM | mdpi.com |

| Hg²⁺ | Turn-On (Enhancement) | 5 nM | nih.gov |

| Zn²⁺ | Turn-On (Enhancement) | 2.39 x 10⁻⁸ M | scirp.org |

| Al³⁺ | Turn-On (Enhancement) | Not Specified | scirp.org |

Sensing of Reactive Oxygen and Carbonyl Species

Reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (B77818) (•O₂⁻), and hydroxyl radicals (HO•), are highly reactive molecules that can cause significant cellular damage. thermofisher.comrsc.org Their detection is crucial for understanding oxidative stress in biological systems. Pyrene and its derivatives can serve as effective probes for these species.

A notable example is the use of trans-1-(2'-methoxyvinyl)pyrene for the highly selective and sensitive detection of singlet oxygen. thermofisher.com This probe reacts with ¹O₂ to form an intermediate dioxetane, which then decomposes to produce 1-pyrenecarboxaldehyde, accompanied by the emission of light (chemiluminescence). thermofisher.com A key advantage of this probe is its selectivity; it does not react with other ROS like superoxide or hydrogen peroxide. thermofisher.com

Reactive carbonyl species (RCS) are α,β-unsaturated aldehydes and ketones that are produced from lipid peroxidation and act as downstream mediators of ROS signaling. nih.govnih.gov While specific pyrene-based probes for RCS are less common, the principle of conjugating a reactive group that targets aldehydes or ketones to a pyrene fluorophore is a viable strategy.

This compound can be utilized to introduce a pyrene-based ROS-sensing component into complex biological systems. By using click chemistry, the azide group can be attached to a molecule that targets a specific cellular location, such as mitochondria, allowing for the localized detection of ROS production. thermofisher.com

Detection of Specific Organic Analytes and Explosives

The fluorescence of pyrene is known to be efficiently quenched by electron-deficient molecules, particularly nitroaromatic compounds. This property forms the basis for using pyrene-based sensors to detect explosives such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). researchgate.net When the pyrene fluorophore comes into close proximity with a nitroaromatic molecule, an electron transfer process occurs, leading to a significant decrease in fluorescence intensity. This "turn-off" sensing mechanism allows for the sensitive detection of these hazardous materials.

By functionalizing surfaces or polymers with this compound, it is possible to create materials-based sensors for these analytes. The azide group allows for easy immobilization onto a substrate that has been modified with an alkyne group. The PEG linker can improve the accessibility of the pyrene sensing unit, particularly in aqueous environments.

Methodological Contributions to Antibody-Drug Conjugate (ADC) Construction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. nih.gov The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. iris-biotech.de this compound represents a versatile building block for the synthesis of ADC linkers, contributing to modern ADC construction methodologies.

The azide group is a key functional handle for "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govmedchemexpress.com In this approach, an antibody is first functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). nih.govresearchgate.net A drug-linker module equipped with an azide group, such as one derived from this compound, can then be "clicked" onto the antibody in a highly efficient and site-specific manner. nih.govmedchemexpress.com This method avoids the need for copper catalysts, which can be toxic to biological systems, and allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). nih.govresearchgate.net

| Component | Function in ADC Construction | Key Advantage | Reference |

|---|---|---|---|

| Azide (N₃) Group | Reactive handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-modified antibody. | Enables bioorthogonal, catalyst-free, site-specific conjugation for homogeneous ADCs. | nih.govmedchemexpress.comresearchgate.net |

| PEG3 Linker | Provides a hydrophilic spacer between the antibody and the payload. | Improves solubility, reduces aggregation, and allows for modulation of pharmacokinetic properties. | medchemexpress.comnih.govresearchgate.net |

| Pyrene Moiety | Acts as a fluorescent reporter group. | Facilitates characterization, tracking, and quantification of the conjugate during research and development. | researchgate.net |

Functionalization of Polymeric and Macromolecular Systems for Research Purposes

The ability to precisely modify polymers and macromolecules is essential for creating advanced materials with tailored properties. This compound is an ideal reagent for this purpose, leveraging the power of click chemistry for efficient functionalization. nanosoftpolymers.com

The azide group on this compound allows it to be readily "clicked" onto polymer backbones or surfaces that have been pre-functionalized with alkyne groups. researchgate.netmdpi.com This strategy has been used to decorate polymer side chains with pyrene moieties. mcmaster.ca Such modifications can dramatically alter the properties of the original polymer. For example, attaching hydrophobic pyrene groups to a polymer can induce amphiphilicity, leading the polymer to self-assemble into nanoparticles or other structures in a selective solvent. mcmaster.ca

This approach is also highly effective for creating functional hydrogels. A polymer backbone containing reactive sites can be cross-linked and functionalized simultaneously. By incorporating this compound, it is possible to create photoluminescent hydrogels whose fluorescence can be used to monitor the gel's state or local environment. mcmaster.ca The PEG linker helps to ensure the pyrene group remains accessible and functional within the polymer matrix.

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer segments, can spontaneously self-assemble in solution to form nanostructures like micelles and vesicles. technion.ac.ilnih.gov this compound is relevant to this field in two ways: as a building block for synthesis and as a diagnostic tool for characterization.

In synthesis, a PEG-azide can be used as a macroinitiator or as one of the blocks in a click chemistry-based polymerization. nih.gov For instance, a PEG-azide can be reacted with an alkyne-terminated hydrophobic polymer to efficiently form an A-B diblock copolymer. technion.ac.il

The pyrene unit is famously used as a fluorescent probe to study the self-assembly of these copolymers in aqueous solution. technion.ac.il The ratio of intensity of different emission peaks in the pyrene fluorescence spectrum is sensitive to the polarity of its microenvironment. Below the critical micelle concentration (CMC), the pyrene probe is in a polar aqueous environment. As micelles form above the CMC, the hydrophobic pyrene partitions into the nonpolar core of the micelles. This change is observed as a distinct shift in the fluorescence intensity ratio, allowing for a precise determination of the CMC. technion.ac.il

Applications in Advanced Materials Science and Nanoscience

Non-Covalent Functionalization of Carbon Nanostructures

The ability of the pyrene (B120774) group to interact with the sp²-hybridized carbon atoms of graphitic materials forms the basis for its use in the non-covalent functionalization of carbon nanostructures. broadpharm.combroadpharm.comcd-bioparticles.net This approach offers a significant advantage over covalent functionalization methods, which can disrupt the electronic structure of the carbon material and alter its intrinsic properties. nih.gov

π-π Stacking Interactions with Graphene and Graphene Oxide

The planar structure of pyrene facilitates strong π-π stacking interactions with the basal plane of graphene and graphene oxide. broadpharm.combroadpharm.comdcchemicals.com This non-covalent interaction is a powerful method for anchoring various functionalities onto the graphene surface without creating defects in its atomic lattice. Pyrene-PEG3-azide, when introduced to a graphene dispersion, can spontaneously adsorb onto the surface, exposing the PEG-azide chain to the surrounding environment. This allows for the subsequent attachment of a wide range of molecules, including biomolecules, polymers, and fluorescent dyes, through the azide's click chemistry reactivity. cd-bioparticles.netaxispharm.com This strategy has been employed to improve the dispersibility of graphene in various solvents and to create graphene-based platforms for sensing and biomedical applications.

Surface Modification of Carbon Nanotubes (CNTs)

Similar to graphene, the curved surfaces of carbon nanotubes (CNTs) also provide an ideal template for π-π stacking with pyrene. broadpharm.comrsc.orgtcichemicals.com The non-covalent functionalization of CNTs with this compound enhances their solubility and biocompatibility, which are crucial for their use in biological and medical applications. nih.govresearchgate.net The PEG linker provides a hydrophilic shell around the CNT, preventing aggregation and improving its dispersion in aqueous media. researchgate.net The terminal azide (B81097) group serves as a versatile handle for further chemical modifications, enabling the attachment of targeting ligands, drugs, or imaging agents. nih.govnih.gov This approach has been instrumental in the development of CNT-based drug delivery systems and biosensors. mdpi.com

Design and Engineering of Supramolecular Assemblies and Networks

The dual nature of this compound, combining a self-assembling pyrene unit with a reactive azide handle, makes it a valuable building block for the construction of complex supramolecular structures. rsc.org

Self-Assembly of this compound Conjugates

Pyrene molecules are known to self-assemble in solution to form various nanostructures driven by π-π stacking and hydrophobic interactions. rsc.orgresearchgate.net When conjugated to other molecules via the azide group, the resulting Pyrene-PEG3-conjugates can exhibit complex self-assembly behaviors. researchgate.netnih.gov The final morphology of these assemblies, which can range from micelles and vesicles to nanofibers, is influenced by factors such as the nature of the conjugated molecule, solvent conditions, and temperature. nih.govrsc.orgacs.org This allows for the bottom-up fabrication of functional nanomaterials with controlled size, shape, and properties. For instance, the self-assembly of pyrene-DNA conjugates has been shown to form nanostructures whose shape is dependent on the pyrene substitution pattern. nih.gov

Fabrication of Supramolecular Glycomaterials

The azide group of this compound can be readily reacted with alkyne-modified carbohydrates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. mdpi.combiochempeg.com This leads to the formation of pyrene-glycopolymer conjugates. The pyrene moieties can then induce the self-assembly of these conjugates into supramolecular glycomaterials. These materials are of great interest in biomedicine, for example, in the development of materials for tissue engineering.

Development of Polymeric Binders for Advanced Electrode Materials

In the field of energy storage, pyrene-functionalized polymers are being explored as binders for electrode materials in lithium-ion batteries. nih.govlbl.govnih.gov The pyrene groups can adsorb onto the surface of active materials like silicon or graphite (B72142) through π-π stacking, ensuring good adhesion and electrical contact. nih.govresearchgate.net By copolymerizing a pyrene-containing monomer with other monomers bearing desired functionalities, it is possible to create binders with enhanced properties. For instance, incorporating ethylene (B1197577) oxide units can improve the binder's adhesion and ability to accommodate the volume changes of silicon anodes during cycling. lbl.gov While direct use of this compound in this context is less common, the principles of using pyrene for non-covalent anchoring are directly applicable. A polymer could be synthesized with side chains terminating in alkynes, which would then be "clicked" with this compound to create a polymeric binder with pendant pyrene groups. These pyrene groups would then interact with the electrode material, providing a stable and conductive interface. nih.govresearchgate.net

Creation of Composite Materials with Tailored Optical and Structural Properties

This compound is a versatile agent for creating advanced composite materials, particularly by its integration into polymer matrices. aos.ro The resulting composites can combine the processability and structural properties of the polymer with the unique optical characteristics of the pyrene chromophore. researchgate.netacs.org

Pyrene derivatives can be incorporated into polymers either non-covalently, relying on π-π stacking interactions to disperse the molecule within the matrix, or through covalent bonding for a more robust and permanent linkage. aos.ro The azide group of this compound makes it exceptionally suitable for covalent integration via click chemistry. A polymer backbone synthesized with alkyne side chains can be readily "clicked" with this compound to form a graft copolymer. acs.org

This approach offers several advantages:

Optical Properties: The pyrene unit imparts strong blue fluorescence and can exhibit other behaviors such as nonlinear optical (NLO) properties, including reverse saturable absorption. mdpi.comresearchgate.net By covalently attaching the pyrene moiety, issues of leaching or phase separation are avoided, ensuring stable and uniform optical performance.

Structural Properties: The PEG linker enhances the compatibility and solubility of the pyrene unit within the host polymer matrix, preventing aggregation and ensuring a homogeneous material. broadpharm.com The length and density of the grafted chains can be used to tune the mechanical and thermal properties of the final composite material.

Processability: The combination of pyrene derivatives with materials like polyurethane results in composites that not only have excellent NLO properties but also retain the good transmittance, thermal stability, and processability of the base polymer. researchgate.netacs.org

For example, pyrenyl Schiff base derivatives have been incorporated into polyurethane to create materials with significant NLO response, demonstrating their potential in optical limiting applications. researchgate.net The covalent attachment of this compound to a suitable polymer backbone would be a modern and efficient method to create similar high-performance optical materials.

Table 3: Research Findings on Composite Materials with Pyrene Derivatives

| Composite System | Pyrene Derivative | Key Optical/Structural Property | Reference |

| Pyrenyl Schiff Base / Polyurethane (B2/PU) | Pyrenyl Schiff base derivative with π-conjugation | Shows reverse saturable absorption and good optical limiting. The composite has high transmittance (80-86%) and thermal stability. | researchgate.netacs.org |

| Pyrene-functionalized Polyacetylenes (P1) | Pyrene-methylamine attached to polymer backbone | Exhibits a strong emission band around 515 nm, resulting from energy transfer from pyrene monomers to the poly(diphenylacetylene) backbone. | mdpi.com |

| PPV-Py Composite | Pyrene (non-covalently functionalized) | Pyrene addition occurs via non-covalent π-π interactions, leading to an increase in the conjugation length of the poly-p-phenylenevinylene (PPV) matrix. | aos.ro |

Analytical and Characterization Techniques in Research

Spectroscopic Techniques for Photophysical Characterization

Spectroscopic methods are fundamental to characterizing the interaction of "Pyrene-PEG3-azide" with light, which underpins its application as a fluorophore. The pyrene (B120774) moiety is particularly sensitive to its local environment, and its photophysical properties can provide a wealth of information. lumiprobe.comaxispharm.com

Steady-state fluorescence spectroscopy is a primary tool for investigating the emissive properties of "this compound". The pyrene chromophore exhibits a characteristic structured emission spectrum. iaea.org A unique feature of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (typically within 3-5 Å). lumiprobe.com This results in a distinct, broad, and red-shifted emission band that is devoid of vibrational structure, typically appearing around 450-500 nm. The ratio of the excimer to monomer emission intensity (Ie/Im) is a sensitive measure of the proximity of pyrene units, making "this compound" a valuable probe for studying molecular assembly, membrane fluidity, and protein conformation. axispharm.comlumiprobe.com The fluorescence of pyrene is also highly sensitive to the polarity of its microenvironment. lumiprobe.com

Time-resolved fluorescence spectroscopy complements steady-state measurements by providing information on the fluorescence lifetime of the excited state. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can be on the order of nanoseconds. iaea.orgresearchgate.net This long lifetime allows for greater sensitivity in detecting subtle environmental changes and is advantageous for applications like fluorescence polarization and time-resolved fluorescence resonance energy transfer (FRET) studies. For instance, the introduction of a pyrene moiety into certain molecular structures has been shown to result in fluorescence lifetime values around 4.5 ns. researchgate.net

UV-Visible absorption spectroscopy is employed to study the electronic transitions within the "this compound" molecule. The pyrene core possesses a strong and well-defined absorption spectrum characterized by multiple bands in the ultraviolet region. iaea.org These bands correspond to π-π* transitions within the polycyclic aromatic hydrocarbon system. Typical absorption maxima (λmax) for the pyrene chromophore are observed around 234, 242, 265, 276, 313, 326, and 343 nm. lumiprobe.com The intensity and position of these peaks confirm the presence of the pyrene moiety and can be used for the quantitative determination of the compound's concentration using the Beer-Lambert law.

While "this compound" itself is not a chiral molecule, Circular Dichroism (CD) spectroscopy becomes a powerful technique when the molecule is used as a probe conjugated to chiral macromolecules such as proteins or nucleic acids. The pyrene group can intercalate into the structure of double-stranded DNA or associate with specific regions of a protein. lumiprobe.com If such an interaction induces a chiral arrangement of the pyrene chromophores or places them in a chiral environment, an induced CD signal can be observed in the region of pyrene's absorption bands. Furthermore, the formation of stacked pyrene excimers in a chiral scaffold can give rise to characteristic CD signals, providing insights into the supramolecular structure and organization of the system.

Interactive Data Table: Spectroscopic Properties

| Technique | Parameter | Typical Wavelengths (nm) | Reference |

|---|---|---|---|

| UV-Visible Absorption | Absorption Maxima (λmax) | ~234, 242, 265, 276, 313, 326, 343 | lumiprobe.com |

| Fluorescence Emission | Monomer Emission Maxima | ~377, 397 | lumiprobe.com |

| Fluorescence Emission | Excimer Emission Maximum | ~450-500 | lumiprobe.com |

UV-Visible Absorption Spectroscopy for Electronic Transitions

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

NMR and mass spectrometry are indispensable tools for the definitive structural confirmation of "this compound," ensuring the correct molecular structure has been synthesized.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular framework of "this compound."

¹H NMR: The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyrene ring. The polyethylene (B3416737) glycol (PEG) linker will exhibit characteristic signals, usually as multiplets, in the range of δ 3.5-4.0 ppm. The protons on the carbon adjacent to the azide (B81097) group (N₃) would also appear in this region.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. It will display a series of signals for the aromatic carbons of the pyrene moiety. The carbons of the PEG linker typically resonate in the region of δ 60-70 ppm. A key signal for structural confirmation is the carbon atom directly attached to the azide group, which is expected to appear at approximately δ 50 ppm. researchgate.net The presence of all expected signals and the absence of signals from starting materials confirm the successful synthesis and purity of the compound.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the accurate mass of the "this compound" molecule. This technique provides a highly precise mass-to-charge ratio (m/z) that can be used to confirm the elemental composition of the compound. For "this compound" (Molecular Formula: C₂₄H₂₄N₄O₃), the calculated monoisotopic mass is compared against the experimentally measured mass. lumiprobe.com A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula and, by extension, the identity of the synthesized compound.

Interactive Data Table: Structural Characterization Data

| Technique | Parameter | Expected Value / Observation | Reference |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-N₃) | ~50 ppm | researchgate.net |

| HRMS | Molecular Formula | C₂₄H₂₄N₄O₃ | lumiprobe.com |

| HRMS | Calculated Molecular Weight | 416.47 g/mol | lumiprobe.com |

1H NMR, 13C NMR for Molecular Structure Confirmation

Morphological and Size Characterization of Self-Assembled Structures

The amphiphilic nature of this compound, with its hydrophobic pyrene core and hydrophilic polyethylene glycol (PEG) chain, drives its self-assembly into various nanostructures in aqueous environments. The characterization of these structures is fundamental to understanding their potential applications.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity

For instance, in studies involving micelles formed from this compound-containing block copolymers, DLS is employed to assess their formation and stability. The hydrodynamic size is a critical parameter as it influences the in vivo fate of nanocarriers. The polydispersity index (PDI) is also determined, indicating the breadth of the size distribution. A low PDI value suggests a more uniform and monodisperse population of nanoparticles.

| Parameter | Description | Typical Values for this compound Assemblies |

| Hydrodynamic Diameter (Z-average) | The mean diameter of the nanoparticles in solution, including the solvation layer. | Varies depending on the specific formulation and self-assembly conditions, often in the range of 50-200 nm. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Values below 0.3 are generally considered acceptable for many applications, indicating a relatively narrow size distribution. |

Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization